molecular formula C24H28N4O10S B10752994 Amoxicillin clavulanate

Amoxicillin clavulanate

Cat. No.: B10752994
M. Wt: 564.6 g/mol
InChI Key: QJVHTELASVOWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amoxicillin clavulanate is a combination antibiotic used to treat a variety of bacterial infections. It consists of amoxicillin, a penicillin-type antibiotic, and clavulanate potassium, a beta-lactamase inhibitor. This combination enhances the effectiveness of amoxicillin by preventing its degradation by beta-lactamase enzymes produced by resistant bacteria .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Co-crystallization: Amoxicillin trihydrate and potassium clavulanate are co-crystallized using techniques such as supercritical fluid technology.

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products:

Scientific Research Applications

Amoxicillin clavulanate is widely used in scientific research due to its broad-spectrum antibacterial activity. Its applications include:

    Chemistry: Studying the interactions between beta-lactam antibiotics and beta-lactamase inhibitors.

    Biology: Investigating the mechanisms of bacterial resistance and the role of beta-lactamase enzymes.

    Medicine: Treating infections caused by beta-lactamase-producing bacteria, such as respiratory tract infections, urinary tract infections, and skin infections.

    Industry: Used in the formulation of various pharmaceutical products for human and veterinary use.

Mechanism of Action

Amoxicillin inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, thereby preventing the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening and eventual lysis of the bacterial cell wall. Clavulanate binds and inhibits beta-lactamases, protecting amoxicillin from degradation and extending its spectrum of activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a widely used penicillin-type antibiotic with a potent beta-lactamase inhibitor, making it effective against a wide range of beta-lactamase-producing bacteria .

Properties

IUPAC Name

6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S.C8H9NO5/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVHTELASVOWBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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